3-{6-Cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid

Lipophilicity ADME Lead Optimization

3-{6-Cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid (CAS: 1286732-75-9) is a heterocyclic building block featuring a fused imidazo[2,1-b]thiazole core, a cyclopropyl substituent at the 6-position, and a propanoic acid side chain at the 3-position. This scaffold is classified within the imidazo[2,1-b]thiazole family, a privileged structure in medicinal chemistry known for modulating diverse biological targets including kinases and enzymes involved in cancer and inflammatory pathways.

Molecular Formula C11H12N2O2S
Molecular Weight 236.29 g/mol
CAS No. 1286732-75-9
Cat. No. B1524859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{6-Cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid
CAS1286732-75-9
Molecular FormulaC11H12N2O2S
Molecular Weight236.29 g/mol
Structural Identifiers
SMILESC1CC1C2=CN3C(=CSC3=N2)CCC(=O)O
InChIInChI=1S/C11H12N2O2S/c14-10(15)4-3-8-6-16-11-12-9(5-13(8)11)7-1-2-7/h5-7H,1-4H2,(H,14,15)
InChIKeyFCCDIAWXVKMIMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{6-Cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic Acid: A Versatile Imidazo-Thiazole Scaffold for Drug Discovery


3-{6-Cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid (CAS: 1286732-75-9) is a heterocyclic building block featuring a fused imidazo[2,1-b]thiazole core, a cyclopropyl substituent at the 6-position, and a propanoic acid side chain at the 3-position . This scaffold is classified within the imidazo[2,1-b]thiazole family, a privileged structure in medicinal chemistry known for modulating diverse biological targets including kinases and enzymes involved in cancer and inflammatory pathways [1]. The compound is primarily utilized as a versatile small molecule scaffold for lead optimization, fragment-based drug discovery, and the synthesis of targeted libraries .

Why Generic Imidazo[2,1-b]thiazole Analogs Cannot Substitute for 3-{6-Cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic Acid


While numerous imidazo[2,1-b]thiazole derivatives exist, simple substitution is scientifically unsound. The 6-cyclopropyl group on this specific compound introduces unique steric and electronic properties that directly influence target binding affinity and selectivity, as demonstrated by the scaffold's role in potent QcrB inhibition for tuberculosis [1]. Furthermore, structurally similar analogs with different 6-position substituents (e.g., 6-(2-thienyl), 6-(4-methoxyphenyl)) exhibit divergent biological activities, including distinct mechanisms like topoisomerase II inhibition . Key physicochemical parameters, such as the measured logP of 1.871–2.29, also dictate solubility and permeability profiles that cannot be replicated by close analogs without specific validation [2]. These quantifiable differences underscore the procurement necessity for this precise compound to ensure experimental reproducibility and target engagement.

Quantitative Differentiators for Procuring 3-{6-Cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic Acid


Physicochemical Differentiation: LogP of the Cyclopropyl Analog Versus Aromatic-Substituted Analogs

The lipophilicity of 3-{6-cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid, a critical parameter for membrane permeability and oral bioavailability, is distinct from its aromatic-substituted analogs. The target compound exhibits a measured logP of 1.871 [1] to 2.29 , representing a significantly lower lipophilicity compared to the 6-(4-methoxyphenyl) analog, which has a higher molecular weight (302.4 g/mol) and would be expected to have a higher logP. This difference directly impacts formulation strategies, solubility, and off-target binding.

Lipophilicity ADME Lead Optimization

Scaffold-Level Target Engagement: Cyclopropyl-Imidazothiazoles vs. Carboxamide Analogs in Tuberculosis

The imidazo[2,1-b]thiazole scaffold, particularly 5-carboxamide (ITA) derivatives, has demonstrated potent inhibition of the Mycobacterium tuberculosis cytochrome bcc-aa3 super complex, a validated target for novel TB drugs [1]. While the target compound is a 3-propanoic acid derivative, it shares the core scaffold with ITAs like ND-11543, which showed an MIC of 0.0625–2.5 μM against M. tuberculosis. The cyclopropyl substituent is a key structural feature in many active analogs, and replacing it with a simple methyl or aryl group can abolish QcrB binding, as shown in SAR studies for this class [2].

Tuberculosis QcrB Inhibition Cytochrome bcc-aa3

Kinase Inhibition Potential: The Imidazo[2,1-b]thiazole Scaffold as a Multitargeted Kinase Inhibitor Platform

Imidazo[2,1-b]thiazole derivatives have been identified as multitargeted inhibitors of receptor tyrosine kinases, including IGF-1R and EGFR family members, with some compounds demonstrating nanomolar IC50 values [1]. The specific substitution pattern on the core, including the 6-cyclopropyl group, is critical for achieving selectivity and potency. A PDB search confirms the existence of EGFR kinase domain co-crystal structures with imidazo[2,1-b]thiazole inhibitors, providing a structural basis for the scaffold's activity [2]. While the target compound itself may not be a final drug candidate, its scaffold is a proven starting point for kinase inhibitor development.

Kinase Inhibition IGF-1R EGFR Cancer

Structural Uniqueness: 6-Cyclopropyl vs. 6-Aryl Substitution in the Imidazo[2,1-b]thiazole Series

The 6-cyclopropyl substituent on the imidazo[2,1-b]thiazole core imparts unique stereoelectronic properties distinct from common 6-aryl analogs (e.g., 6-phenyl, 6-thienyl). The cyclopropyl group has an Fsp3 (fraction of sp3 hybridized carbons) of 0.455 , which enhances three-dimensionality and can improve solubility and reduce aromatic stacking-related promiscuity compared to flat aromatic substituents. This is a key driver in fragment-based drug discovery, where increasing molecular complexity and escaping flatland is a priority.

Fragment-Based Drug Discovery Chemical Diversity Stereoelectronic Effects

Optimal Research Applications for 3-{6-Cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic Acid


Fragment-Based Lead Generation Targeting Mycobacterial QcrB

The compound serves as a high-value starting fragment for developing novel inhibitors of the M. tuberculosis cytochrome bcc-aa3 super complex (QcrB). Its core scaffold is pre-validated by potent ITA analogs with MICs as low as 0.0625 μM [1]. The 6-cyclopropyl and 3-propanoic acid groups provide vectors for further elaboration to optimize potency and drug-like properties.

Kinase Inhibitor Library Synthesis

As a core scaffold with demonstrated kinase inhibition potential, this compound can be used to generate focused libraries targeting IGF-1R, EGFR, and other receptor tyrosine kinases. The cyclopropyl group enhances three-dimensionality (Fsp3=0.455), which is desirable for improving kinase selectivity profiles . Co-crystal structures of related scaffolds with EGFR are available to guide structure-based design [2].

Optimization of Physicochemical Properties in Lead Series

With a measured logP of 1.87–2.29 [3], this compound is a key tool for medicinal chemists aiming to balance lipophilicity within a lead series. It can be used as a reference point for designing analogs with improved solubility and reduced off-target binding compared to more lipophilic, flat-aromatic scaffolds.

Building Block for Covalent Inhibitor Design

The propanoic acid side chain offers a convenient handle for functionalization, such as conversion to a warhead for covalent inhibitors. The scaffold's established ability to bind in the ATP-binding pocket of kinases makes it suitable for developing targeted covalent inhibitors for resistant mutations.

Quote Request

Request a Quote for 3-{6-Cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.